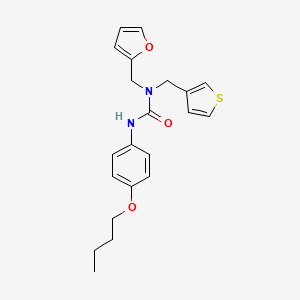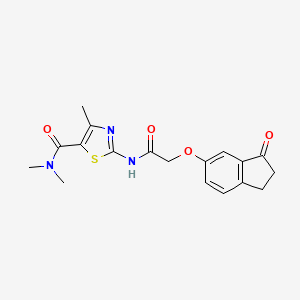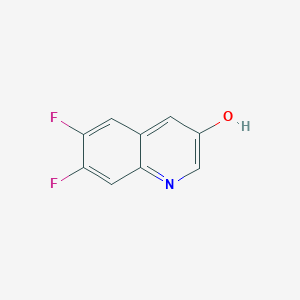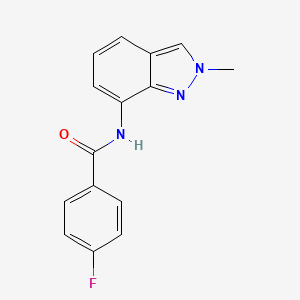
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 3 and 5 positions, a pyridin-3-ylmethyl group at the 1 position, and a carboxylic acid group at the 4 position
作用機序
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound affects the pathways related to the life cycle of leishmania and plasmodium species .
Result of Action
Similar compounds have shown to inhibit the growth of leishmania and plasmodium species, suggesting that this compound may have similar effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the Pyridin-3-ylmethyl Group: The 1-position of the pyrazole ring can be functionalized by reacting 3,5-dimethylpyrazole with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
Oxidation: this compound can be oxidized to form this compound derivatives with hydroxyl or carboxyl groups.
Reduction: Reduction can yield 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-methanol or 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-aldehyde.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine
Its derivatives have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In industry, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and pests.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the pyridin-3-ylmethyl group, which may reduce its binding affinity and specificity.
1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups at the 3 and 5 positions, potentially affecting its chemical reactivity and biological activity.
Uniqueness
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the pyridin-3-ylmethyl group and the methyl groups at the 3 and 5 positions enhances its versatility as a chemical scaffold and its potential efficacy in various applications.
特性
IUPAC Name |
3,5-dimethyl-1-(pyridin-3-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-4-3-5-13-6-10/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLVZZCSKUSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CN=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate](/img/structure/B2609630.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2609632.png)
![N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609636.png)


![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)

![N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2609643.png)

![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2609646.png)


![2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline](/img/structure/B2609650.png)
